molecular formula C22H23NO5S B11342768 3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11342768
M. Wt: 413.5 g/mol
InChI Key: IADLIVBEUQXOET-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes methoxy groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzamide Core: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Thiophene Group: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyaniline: A related compound with similar methoxy groups but lacking the thiophene ring.

    3,4,5-Trimethoxybenzyl alcohol: Another related compound with a benzyl alcohol group instead of the benzamide structure.

Uniqueness

3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its combination of methoxy groups and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO5S/c1-25-17-9-7-16(8-10-17)23(14-18-6-5-11-29-18)22(24)15-12-19(26-2)21(28-4)20(13-15)27-3/h5-13H,14H2,1-4H3

InChI Key

IADLIVBEUQXOET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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